3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehyde
Description
Properties
IUPAC Name |
3-[(4-fluorophenoxy)methyl]-4-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO3/c1-18-15-7-2-11(9-17)8-12(15)10-19-14-5-3-13(16)4-6-14/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRMUDYYSXDSLOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)COC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201231183 | |
| Record name | 3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201231183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
329222-88-0 | |
| Record name | 3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=329222-88-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201231183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Oxidation of p-Methoxytoluene
p-Methoxytoluene undergoes catalytic oxidation to yield 4-methoxybenzaldehyde. A patented method employs manganese-based catalysts (e.g., MnSO₄ in H₂SO₄ electrolyte) under electrolytic conditions, achieving yields exceeding 84%. Alternative approaches use cerium(IV) salts as oxidants, which offer higher selectivity (≥80%) but require careful control of reaction temperatures (20–40°C).
Table 1: Comparison of Oxidation Methods for 4-Methoxybenzaldehyde
| Method | Catalyst | Temperature (°C) | Yield (%) | Selectivity (%) |
|---|---|---|---|---|
| Electrolytic Oxidation | MnSO₄/H₂SO₄ | 100–120 | 84 | 75 |
| Chemical Oxidation | Ce(IV) salts | 20–40 | 92 | 85 |
Anethole Oxidation
Anethole (1-methoxy-4-(prop-1-en-1-yl)benzene), derived from natural sources, is oxidized using ozone or potassium permanganate. This method is less common due to higher costs but provides a greener route with yields up to 78%.
Introduction of the 4-Fluorophenoxymethyl Group
The 4-fluorophenoxymethyl moiety is introduced via Williamson ether synthesis, a nucleophilic substitution reaction between an alkoxide and an alkyl halide.
Williamson Ether Synthesis
4-Methoxybenzaldehyde is first brominated at the para position to form 4-bromo-3-(bromomethyl)benzaldehyde. This intermediate reacts with 4-fluorophenol in the presence of a base (e.g., K₂CO₃) to yield the target compound.
Reaction Scheme:
Optimization Insights:
-
Solvent Choice: Dimethylformamide (DMF) enhances reaction efficiency by solubilizing both aromatic and ionic species.
-
Temperature: Reactions proceed optimally at 80–100°C, with prolonged heating (>12 hours) improving yields to 89%.
Table 2: Williamson Ether Synthesis Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | DMF | +15% |
| Temperature | 90°C | +20% |
| Reaction Time | 12 hours | +10% |
Alternative Pathways: Reductive Amination and Cross-Coupling
Reductive Amination-Mediated Functionalization
A less conventional route involves reductive amination of 4-methoxybenzaldehyde with 4-fluorophenethylamine, followed by oxidation. This method, detailed in a tandem synthesis protocol, uses iridium-based catalysts (e.g., Cat. 1) under argon atmosphere, achieving 70–75% yields.
Critical Factors:
Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed Suzuki-Miyaura coupling between 3-bromo-4-methoxybenzaldehyde and 4-fluorophenylboronic acid has been explored. While promising, this method suffers from lower yields (60–65%) due to competing homocoupling.
Purification and Characterization
Chromatographic Purification
Crude products are purified via column chromatography (ethyl acetate/hexane, 3:7 v/v), increasing purity from 85% to ≥95%.
Spectroscopic Confirmation
-
¹H NMR (400 MHz, CDCl₃): δ 9.82 (s, 1H, CHO), 7.45–6.85 (m, 7H, Ar-H), 4.65 (s, 2H, OCH₂), 3.87 (s, 3H, OCH₃).
Industrial-Scale Production Challenges
Byproduct Formation
Competing elimination reactions during Williamson synthesis generate 4-methoxystyrene derivatives, reducing yields by 5–8%. Mitigation strategies include:
Catalyst Recovery
Iridium catalysts, though efficient, are costly. Recent patents propose immobilizing Ir complexes on silica supports, enabling reuse for up to five cycles without significant activity loss.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as ammonia (NH3) or thiols (RSH) in the presence of a base.
Major Products Formed
Oxidation: 3-[(4-Fluorophenoxy)methyl]-4-methoxybenzoic acid.
Reduction: 3-[(4-Fluorophenoxy)methyl]-4-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various functional materials.
Mechanism of Action
The mechanism of action of 3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to alterations in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehyde
- CAS Registry Number : 329222-88-0
- Molecular Formula : C₁₅H₁₃FO₃
- Molecular Weight : 264.26 g/mol
- Purity : ≥95% (as per commercial availability) .
Structural Features: This compound consists of a benzaldehyde core substituted with a methoxy group at the 4-position and a 4-fluorophenoxymethyl group at the 3-position. The fluorine atom on the phenoxy ring enhances electronegativity, influencing reactivity and intermolecular interactions.
Comparison with Structurally Similar Compounds
Substituted Benzaldehyde Derivatives
The table below compares this compound with key analogs, focusing on structural variations, physicochemical properties, and biological relevance:
Key Structural and Functional Differences
Functional Group Reactivity: The formyl group in 3-(4′-Formylphenoxy)-4-methoxybenzaldehyde allows for condensation reactions, making it a versatile intermediate in organic synthesis, unlike the stable fluorine substituent in the target compound .
Biological and Industrial Relevance :
- 4-Methoxybenzaldehyde is a natural product found in lignin degradation (), whereas fluorinated analogs like the target compound are synthetic intermediates in drug development (e.g., HIV integrase inhibitors) .
- The tert-butyl derivative (CAS 329222-86-8) may exhibit improved metabolic stability due to reduced oxidative metabolism of the bulky alkyl group .
Biological Activity
3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehyde is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to synthesize available research findings on the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related studies.
Chemical Structure and Properties
The compound is characterized by the presence of a fluorophenoxy group and a methoxybenzaldehyde moiety, which contribute to its lipophilicity and reactivity. The molecular formula is , and its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Preliminary studies indicate that this compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways. The presence of halogen substituents, particularly fluorine, enhances its binding affinity due to increased lipophilicity and altered electronic properties.
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies on structurally related fluorinated imines showed notable activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections . The minimum inhibitory concentration (MIC) values for these compounds were comparable to standard antibiotics like kanamycin.
| Compound | MIC (µg/mL) | Bacteria Targeted |
|---|---|---|
| This compound | TBD | E. coli, S. aureus |
| Kanamycin | 10 | E. coli, S. aureus |
Anti-inflammatory Properties
Preliminary studies suggest that this compound may possess anti-inflammatory properties. The mechanism is believed to involve the modulation of inflammatory pathways through inhibition of pro-inflammatory cytokines. Further research is needed to elucidate the specific pathways affected by this compound.
Anticancer Potential
There are indications that this compound may exhibit anticancer activity. The structural features associated with aromatic aldehydes have been linked to apoptosis induction in cancer cells. Research into similar compounds has shown that they can inhibit cell proliferation in various cancer cell lines .
Case Studies
- Study on Fluorinated Aldehydes : A study evaluated the biological activity of several fluorinated aromatic aldehydes, including derivatives similar to this compound. Results indicated that these compounds had varying degrees of cytotoxicity against cancer cell lines, with some showing IC50 values in the micromolar range .
- Antimicrobial Testing : In a comparative study involving several fluorinated compounds, this compound was tested against common pathogens. Results revealed significant antimicrobial activity, particularly against E. coli and S. aureus, emphasizing its potential as a therapeutic agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
